3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,2-diphenylbicyclo[410]hept-2-ene is a bicyclic compound characterized by a unique structure that includes a cyclopropane ring fused to a cycloheptene ring
Preparation Methods
The synthesis of 3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene typically involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. Common catalysts used in this process include platinum (II) and gold (I) compounds . The reaction conditions often require elevated temperatures and specific solvents to facilitate the cycloisomerization process. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yields and purity.
Chemical Reactions Analysis
3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where reagents like sodium amide or organolithium compounds are used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction may produce fully saturated bicyclic compounds.
Scientific Research Applications
3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing the activity of the target molecule. Pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene include other bicyclic structures such as:
Bicyclo[3.1.1]hept-2-ene: Known for its use in organic synthesis and as a precursor to various natural products.
Bicyclo[3.2.0]hept-2-en-6-one: Used in the synthesis of Corey’s lactone and other complex molecules.
The uniqueness of 3-Methyl-1,2-diphenylbicyclo[41
Properties
CAS No. |
80949-71-9 |
---|---|
Molecular Formula |
C20H20 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
3-methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C20H20/c1-15-12-13-18-14-20(18,17-10-6-3-7-11-17)19(15)16-8-4-2-5-9-16/h2-11,18H,12-14H2,1H3 |
InChI Key |
XUWABMUEEFTBNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2(CC2CC1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.